4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine
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Overview
Description
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a synthetic compound used primarily in biochemical research. It is a derivative of Ropivacaine, a local anesthetic, and is characterized by its molecular formula C21H30N2O5 and a molecular weight of 390.47 g/mol . This compound is often utilized in proteomics research and other scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves several steps:
Starting Material: The synthesis begins with the preparation of the core structure, which is derived from Ropivacaine.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
N-despropylation: The N-despropylation step involves the removal of the propyl group using a suitable reagent like lithium aluminum hydride.
tert-Butyloxycarbonyl Protection: The final step involves the protection of the amine group with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and tert-butyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine has several applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential use in developing new anesthetic agents.
Industry: Utilized in the production of high-purity chemicals for research and development purposes.
Mechanism of Action
The mechanism of action of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves its interaction with molecular targets such as ion channels and enzymes. The compound exerts its effects by:
Binding to Ion Channels: Modulating the activity of ion channels, leading to changes in cellular excitability.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: The parent compound, used as a local anesthetic.
Bupivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a different chemical structure.
Uniqueness
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is unique due to its specific modifications, which enhance its stability and interaction with molecular targets. These modifications make it a valuable tool in research applications, particularly in studies involving proteomics and enzyme interactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDIDCCGVOCOU-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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